molecular formula C15H12N4O2 B2817730 N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide CAS No. 341983-14-0

N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide

Cat. No.: B2817730
CAS No.: 341983-14-0
M. Wt: 280.287
InChI Key: LCOXNTUQQVVXOM-UHFFFAOYSA-N
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Description

N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Future Directions

The study and development of indole and pyridine derivatives is a vibrant field of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various reduced forms of the original compound.

Mechanism of Action

The mechanism of action of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole moiety is a key factor in its biological activity, making it a valuable compound for research in medicinal chemistry and related fields .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-19-12-7-3-2-6-11(12)13(15(19)21)17-18-14(20)10-5-4-8-16-9-10/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZSZJPIKEHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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